molecular formula C20H21NO4 B3591716 Methyl 4-[[4-(3,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate

Methyl 4-[[4-(3,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate

Cat. No.: B3591716
M. Wt: 339.4 g/mol
InChI Key: BSVYSAJSSALRHA-UHFFFAOYSA-N
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Description

Methyl 4-[[4-(3,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate is an organic compound with the molecular formula C20H21NO4 and a molecular weight of 339.38504 g/mol . This compound is known for its unique structural features, which include a benzoate ester linked to a substituted phenyl group through an amide bond. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[4-(3,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 4-(3,4-dimethylphenyl)-4-oxobutanoic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-(3,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[[4-(3,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4-[[4-(3,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[[4-(3,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate is unique due to its combination of ester, amide, and substituted phenyl functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

methyl 4-[[4-(3,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13-4-5-16(12-14(13)2)18(22)10-11-19(23)21-17-8-6-15(7-9-17)20(24)25-3/h4-9,12H,10-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVYSAJSSALRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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